Phensuximide

Description

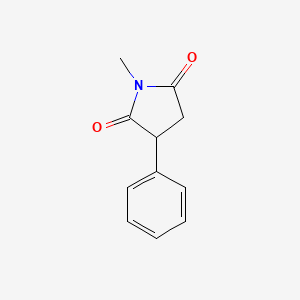

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWFNJKHKGIJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023460 | |

| Record name | Phensuximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phensuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.21e+00 g/L | |

| Record name | Phensuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phensuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

86-34-0 | |

| Record name | Phensuximide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phensuximide [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phensuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phensuccimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phensuximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phensuximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENSUXIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WVL9C355G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phensuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

72 °C | |

| Record name | Phensuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phensuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Mechanism and Conditions

Phenylsuccinic anhydride reacts with methylamine in anhydrous ether to form β-N-methylphenylsuccinamic acid. The intermediate is subsequently treated with acetyl chloride to induce cyclization, yielding this compound. Key parameters include:

Yield and Limitations

This method produces a moderate yield of ~40% after purification. Challenges include the use of hazardous reagents (e.g., acetyl chloride) and multiple purification steps, which reduce atom economy. Despite these drawbacks, it established the structural framework for later optimizations.

Palladium-Catalyzed Conjugate Addition for Streamlined Synthesis

A modern approach employs palladium catalysis to streamline the synthesis via conjugate addition of arylboronic acids to N-methylmaleimide.

Catalytic System and Optimization

The reaction utilizes:

Key Reaction Steps

Advantages Over Classical Methods

-

Yield : 92% isolated yield, significantly higher than classical methods.

-

Time : Completed in 24 hours, avoiding prolonged heating.

Niobium Oxide-Catalyzed Green Synthesis

A sustainable method using niobium oxide (Nb₂O₅) as a heterogeneous catalyst enables direct condensation of dicarboxylic acids with methylamine.

Reaction Design

Performance Metrics

Environmental and Economic Benefits

-

Atom Economy : Eliminates stoichiometric activating agents (e.g., acetyl chloride).

-

Waste Reduction : Solvent-free conditions minimize hazardous waste.

Comparative Analysis of Preparation Methods

Industrial-Scale Considerations

Chemical Reactions Analysis

Phensuximide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Substitution: this compound can undergo substitution reactions, particularly involving the nitrogen atom in its structure.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the conjugate addition of arylboronic acids to N-methylmaleimide yields N-methyl-2-phenylsuccinimide .

Scientific Research Applications

Clinical Applications

Phensuximide is primarily indicated for:

- Treatment of Absence Seizures : It effectively reduces the frequency of seizures characterized by lapses of consciousness. The drug works by inhibiting neuronal excitability and altering neurotransmitter dynamics in the motor cortex, thereby suppressing the three-cycle-per-second spike-and-wave pattern observed in EEG readings associated with absence seizures .

- Use in Canine Epilepsy : Recent studies have indicated that this compound may also be beneficial in treating epilepsy in dogs. A study utilizing multi-omics data identified this compound as a potential candidate for repurposing to address canine epilepsy, highlighting its versatility beyond human medicine .

Pharmacological Properties

This compound exhibits several pharmacological characteristics:

- Mechanism of Action : Although the precise mechanism is unclear, it is thought to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP, which are crucial for neuronal signaling . This action likely contributes to its anticonvulsant effects.

- Absorption and Metabolism : this compound is rapidly absorbed and metabolized hepatically, with a protein binding rate of approximately 21% . Its pharmacokinetic profile supports its use as an effective anticonvulsant in clinical settings.

Toxicity Studies

Research has shown that this compound can induce renal changes in animal models:

- In Sprague-Dawley rats, subacute administration led to diuresis without significant nephrotoxicity, although mild renal function changes were noted . Conversely, Fischer 344 rats exhibited more pronounced renal morphological changes, indicating species-specific responses to the drug .

Case Studies

Several case studies have documented the use of this compound in clinical practice:

- A notable case involved a patient whose epilepsy was well-controlled with valproic acid but required a transition to this compound during pregnancy due to safety concerns associated with valproic acid . This highlights this compound's role as an alternative treatment option when considering patient-specific factors such as pregnancy.

Potential for Drug Repurposing

The concept of drug repurposing has gained traction in recent years, with this compound identified as a candidate for broader applications:

- Canine Epilepsy Treatment : As mentioned earlier, ongoing research is exploring its efficacy in treating epilepsy in dogs, potentially expanding its use beyond human applications .

- Other Neurological Disorders : Given its mechanism of action affecting neuronal excitability and neurotransmitter dynamics, there may be potential for further exploration into its use for other neurological conditions characterized by hyperexcitability.

Summary Table of this compound Applications

Mechanism of Action

The exact mechanism of action of phensuximide is not fully understood. it is believed to act on inhibitory neuronal systems that are important in generating the three-per-second rhythm associated with absence seizures. This compound may inhibit the depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue . Additionally, it reduces T-type calcium currents in thalamic neurons, which helps control seizure activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

Phensuximide belongs to the succinimide family, alongside methsuximide and ethosuximide . Key structural differences include:

- This compound : 3-phenyl, 1-methyl substituents.

- Methsuximide : 3-phenyl, 1-methyl substituents (differs in side-chain configuration).

- Ethosuximide : 2-ethyl, 2-methyl substituents .

These substitutions influence pharmacokinetics and potency. For example, ethosuximide’s ethyl-methyl groups enhance metabolic stability and reduce toxicity compared to phenyl-substituted analogs .

Pharmacological Efficacy

This compound is less effective than methsuximide and ethosuximide in suppressing tonic-clonic seizures. Methsuximide’s efficacy arises from its active metabolite, N-desmethylmethsuximide, which has a prolonged half-life (38 hours) compared to this compound’s metabolite (1.7 µg/mL, half-life: 7.8 hours) . Ethosuximide’s superior safety and potency make it the gold standard for absence seizures .

Pharmacokinetics

This compound’s short half-life and poor metabolite accumulation limit its clinical utility, whereas methsuximide’s metabolite drives sustained efficacy . Ethosuximide’s long half-life allows once-daily dosing .

Research Findings and Key Studies

Chen et al. (1963) : Demonstrated this compound’s inferior therapeutic index compared to methsuximide and ethosuximide in rodent models .

Porter et al. (1979) : Clinical study showing this compound’s low plasma levels (5.7 µg/mL) versus methsuximide’s metabolite (40 µg/mL), explaining efficacy differences .

In Silico Studies : this compound showed moderate binding to Charybdotoxin-C, but weaker than carbamazepine or ethosuximide .

Biological Activity

Phensuximide, a member of the succinimide class, is primarily recognized for its anticonvulsant properties, particularly in the management of absence seizures (petit mal). This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical and Pharmacological Profile

- Chemical Structure : this compound (C₁₁H₁₁NO₂) has a molecular weight of 189.211 g/mol. It is characterized by a density of approximately 1.1596 g/cm³ and a melting point range of 71-73°C .

- Mechanism of Action : While the exact mechanism remains unclear, this compound is thought to inhibit the accumulation of cyclic AMP and cyclic GMP in depolarized brain tissue, which may play a role in its anticonvulsant effects. It also appears to suppress the paroxysmal three-cycle-per-second spike-and-wave EEG pattern associated with absence seizures .

In Vitro Studies

This compound has demonstrated significant biological activity in various in vitro studies:

- Cyclic Nucleotide Accumulation : It inhibits depolarization-induced accumulation of cyclic GMP and cyclic AMP in mouse cerebral cortex slices, with ID50 values of 8.00 mM and 6.20 mM, respectively .

- Enzymatic Inhibition : The compound has been shown to competitively inhibit mephenytoin 4-hydroxylase activity in human liver microsomes, indicating potential interactions with other drugs metabolized by this enzyme .

In Vivo Studies

In vivo studies have further elucidated the biological effects:

- Renal Function Impact : In Fischer 344 rats, this compound administered via intraperitoneal injection (0.3 or 0.6 mmol/kg for 5-7 days) caused mild transient renal effects, including hematuria and proteinuria . This suggests a potential for urotoxicity that warrants further investigation.

- Seizure Protection : The compound has been effective in protecting against tonic extensor seizures induced by supramaximal electroshock in mice at non-neurotoxic doses .

Case Studies and Clinical Findings

Several case studies highlight the clinical implications and safety profile of this compound:

- Case Study in Pediatric Toxicology : A case involving a 14-year-old female who ingested multiple doses of this compound illustrated the need for careful monitoring due to potential neurotoxic effects at high serum levels . Symptoms included altered consciousness but no seizure activity.

- Anticonvulsant Efficacy : Clinical observations have noted that this compound effectively reduces the frequency of absence seizures by depressing nerve transmission in the motor cortex. This highlights its therapeutic utility in epilepsy management .

Summary of Findings

| Parameter | Details |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.211 g/mol |

| Mechanism of Action | Inhibition of cyclic nucleotide accumulation |

| In Vitro ID50 (cAMP) | 6.20 mM |

| In Vitro ID50 (cGMP) | 8.00 mM |

| Renal Effects (Rats) | Mild transient hematuria/proteinuria |

| Clinical Use | Management of absence seizures |

Q & A

Basic: What experimental models are most suitable for studying Phensuximide’s anticonvulsant mechanisms?

Methodological Answer:

this compound’s efficacy is typically evaluated using in vivo seizure models such as maximal electroshock (MES) or pentylenetetrazol (PTZ)-induced seizures in rodents. For mechanistic studies, combine electrophysiological recordings (e.g., EEG) with molecular assays to assess cyclic nucleotide modulation (cAMP/cGMP) in brain tissue . Ensure dose-response curves are validated against positive controls (e.g., ethosuximide) and include sham-operated groups to isolate drug effects from procedural artifacts .

Basic: How do structural modifications in succinimide derivatives (e.g., this compound vs. Ethosuximide) influence pharmacological activity?

Methodological Answer:

Conduct comparative structure-activity relationship (SAR) studies using crystallography or computational docking to analyze substituent effects (e.g., phenyl vs. ethyl groups) on target binding (e.g., T-type calcium channels). Pair this with in vitro assays measuring ion channel inhibition in transfected HEK293 cells . Validate findings with in vivo models to correlate structural changes with efficacy and toxicity profiles .

Advanced: How can researchers resolve contradictions in this compound’s reported efficacy across preclinical studies?

Methodological Answer:

Contradictions often arise from variability in experimental design (e.g., dosing schedules, animal strains). Perform a meta-analysis of existing data using PRISMA guidelines, highlighting confounders like pharmacokinetic differences or seizure induction methods. Replicate key studies under standardized conditions, controlling for circadian rhythms and diet . Use Bayesian statistics to quantify uncertainty in conflicting results .

Advanced: What methodologies optimize the detection of this compound metabolites in pharmacokinetic studies?

Methodological Answer:

Employ LC-MS/MS with isotopically labeled internal standards (e.g., deuterated this compound) to enhance sensitivity and specificity. Validate assays per ICH guidelines, including matrix effects and recovery rates in plasma/brain homogenates . For longitudinal studies, integrate population pharmacokinetic (PopPK) models to account for inter-individual variability .

Basic: What are the critical parameters for designing a reproducible synthesis protocol for this compound?

Methodological Answer:

Document reaction conditions (solvent, temperature, catalysts) and purity validation methods (HPLC with UV detection at 254 nm). Characterize intermediates via H-NMR and FT-IR. Adhere to USP standards for residual solvent limits and crystallinity testing . Include detailed supplemental materials for replication, as per Beilstein Journal guidelines .

Advanced: How can researchers assess this compound’s long-term neurodevelopmental effects in juvenile animal models?

Methodological Answer:

Use postnatal rodent models exposed to this compound during critical neurodevelopmental windows. Combine behavioral assays (e.g., Morris water maze) with histopathology (e.g., hippocampal neuron counts). Apply longitudinal mixed-effects models to differentiate acute vs. chronic outcomes. Secure ethical approval for survival surgeries and tissue sampling .

Basic: What statistical approaches are recommended for analyzing dose-dependent anticonvulsant effects?

Methodological Answer:

Use probit analysis to calculate ED values from dose-response data. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-series EEG data, employ Fourier transforms to quantify spectral power changes. Report effect sizes and confidence intervals to avoid overinterpretation of small samples .

Advanced: How can proteomic profiling identify off-target effects of this compound?

Methodological Answer:

Perform quantitative proteomics (e.g., TMT labeling) on brain tissue from treated vs. control animals. Use bioinformatics tools (STRING-DB, GO enrichment) to map differentially expressed proteins to pathways (e.g., apoptosis, synaptic plasticity). Validate candidates with Western blot or siRNA knockdown in in vitro models .

Basic: What ethical and regulatory standards apply to this compound research involving human-derived cells?

Methodological Answer:

For studies using human iPSCs or organoids, comply with Declaration of Helsinki principles and obtain IRB approval. Include informed consent documentation for donor cells. Follow FDA guidelines for in vitro safety pharmacology (e.g., hERG channel screening) .

Advanced: How can machine learning enhance predictive modeling of this compound’s therapeutic window?

Methodological Answer:

Train neural networks on pharmacokinetic/dynamic (PK/PD) datasets to predict efficacy-toxicity trade-offs. Use SHAP values to interpret feature importance (e.g., plasma concentration, CYP450 activity). Validate models with in silico simulations and in vivo cross-validation .

Key Considerations for Researchers

- Data Transparency : Share raw datasets and code repositories to facilitate reproducibility .

- Interdisciplinary Collaboration : Integrate chemistry, neuroscience, and bioinformatics for holistic insights .

- Literature Gaps : Prioritize questions addressing understudied areas (e.g., this compound’s impact on neuroinflammation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.